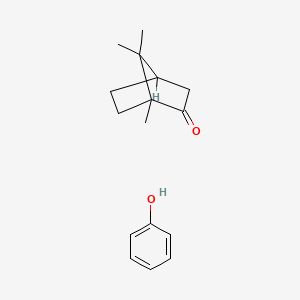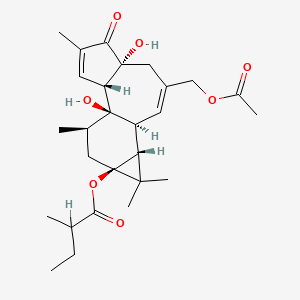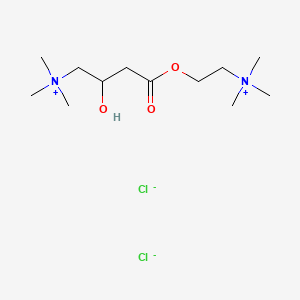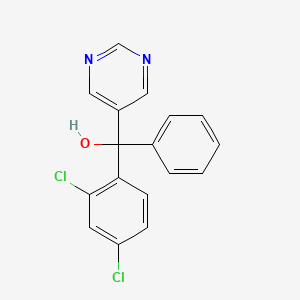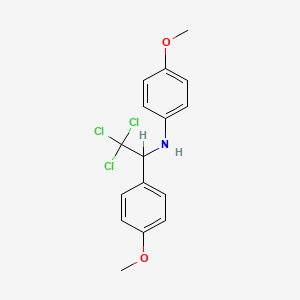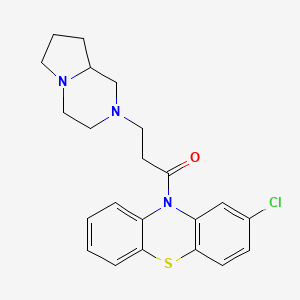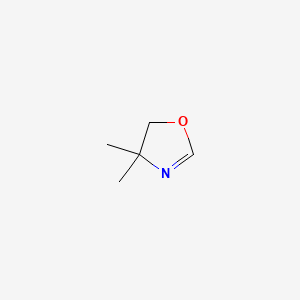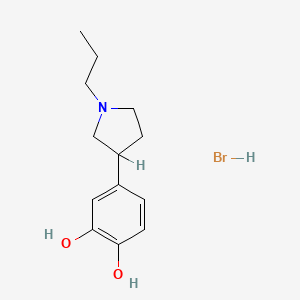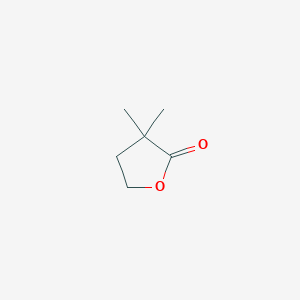
alpha,alpha-Dimethyl-gamma-butyrolactone
Descripción general
Descripción
Synthesis Analysis
The synthesis of alpha,alpha-Dimethyl-gamma-butyrolactone involves various strategies, including the utilization of alpha-(X-substituted-methyl)-gamma,gamma-dimethyl-gamma-butyrolactones and alpha-(2-X-substituted-ethyl)-gamma,gamma-dimethyl-gamma-butyrolactones, where X represents a leaving group. These compounds undergo electrophilic reactions towards n-butylamine, indicating a two-stage elimination--Michael addition sequence, leading to the formation of alpha-methylene-gamma,gamma-dimethyl-gamma-butyrolactone, which further reacts with n-butylamine to yield specific substituted butyrolactones (Franot et al., 1994). Additionally, strategies for synthesizing alpha-methylene-gamma-butyrolactones starting from 4,4-dimethyldihydrofuran-2,3-dione have been described, with significant variation in antiproliferative properties against human tumor cell lines (Cateni et al., 2006).
Molecular Structure Analysis
The molecular structure and stereochemical aspects of this compound derivatives play a critical role in their reactivity and biological properties. For instance, the synthesis and characterization of various alpha-substituted gamma-butyrolactones have demonstrated the importance of molecular configuration on anticonvulsant actions, indicating the presence of a spectrum of activity similar to known anticonvulsants (Klunk et al., 1982).
Chemical Reactions and Properties
This compound undergoes a range of chemical reactions, highlighting its electrophilic nature and capability to act as a Michael acceptor. This reactivity is pivotal for its contact allergenic potential, where electrophilic attack on nucleophilic sites on skin proteins leads to skin sensitization (Franot et al., 1994). Moreover, the synthesis of alpha-methylene-gamma-butyrolactones from different starting materials showcases the versatility of this compound in undergoing various synthetic transformations (Cateni et al., 2006).
Physical Properties Analysis
The volatility and dimerization behavior of gamma-butyrolactone derivatives, including this compound, have been studied, revealing the impact of molecular structure on these physical properties. The low volatility of cyclic esters like gamma-butyrolactone, compared to their open-chain analogs, is attributed to specific molecular interactions at the dimer level, which are enhanced at low temperatures (Hesse & Suhm, 2009).
Chemical Properties Analysis
The chemical behavior of this compound is characterized by its electrophilic nature and reactivity towards nucleophiles, making it a key moiety in various synthetic and biological contexts. Its role as a Michael acceptor is crucial in understanding its contact allergenic potential, while its synthesis from different precursors highlights the chemical versatility and potential for diverse chemical transformations (Franot et al., 1994); (Cateni et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Innovative Synthetic Approaches : The research into alpha-methylene-gamma-butyrolactones and alpha-alkylidene-gamma-butyrolactones has seen a resurgence, with new synthetic methods being developed. This includes novel approaches to creating these compounds, highlighting their structural diversity and potential for various applications (Kitson, Millemaggi, & Taylor, 2009).
Development of Reaction Systems : A significant advancement has been made in the synthesis of optically active alpha,gamma-substituted gamma-butyrolactones, demonstrating a method that yields these compounds in high enantiomeric purities. This showcases the potential for creating highly specific molecules for various applications (Xu, Wang, Xia, & Lin, 2001).
Palladium-Catalyzed Heteroannulation : The formation of alpha-alkylidene-gamma-butyrolactones via palladium-catalyzed heteroannulation represents a key development in chemical synthesis, offering a highly regioselective process for creating these compounds (Gagnier & Larock, 2000).
Biological Activities
Skin Bioactive Natural Products : Alpha-methylene-gamma-butyrolactones are found in many plants and can cause significant skin reactions, such as allergic contact dermatitis. This understanding is crucial for developing new therapeutic agents or identifying potential allergens (Lepoittevin, Berl, & Giménez-Arnau, 2009).
Antiproliferative Properties : The synthesis and study of alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones have revealed varying antiproliferative properties against human tumor cell lines. This opens avenues for the development of new anticancer agents (Cateni, Žilić, Zacchigna, Bonivento, Frausin, & Scarcia, 2006).
Applications in Material Sciences
- Bioerodible Thermosensitive Polymers : Research has led to the development of bioerodible, thermosensitive polymers incorporating dimethyl-gamma-butyrolactone acrylate, with potential applications in biomedical fields as injectable degradable systems. The properties of these copolymers change in response to hydrolysis, offering unique opportunities for controlled delivery and tissue engineering applications (Cui, Lee, & Vernon, 2007).
Safety and Hazards
Alpha,alpha-Dimethyl-gamma-butyrolactone is a combustible liquid . It causes skin irritation and serious eye irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .
Direcciones Futuras
Mecanismo De Acción
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets. For alpha,alpha-Dimethyl-gamma-butyrolactone, it is recommended to store it at room temperature, preferably in a cool and dark place .
Propiedades
IUPAC Name |
3,3-dimethyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(2)3-4-8-5(6)7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVAIJPDWVTFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190584 | |
| Record name | 2,2-Dimethyl-4-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3709-08-8 | |
| Record name | 2,2-Dimethyl-4-butyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003709088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3709-08-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethyl-4-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha,alpha-dimethyl-gamma-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-Dimethyl-4-butyrolactone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MQY4D3RG7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



